N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea is a chiral urea derivative featuring a 3,5-bis(trifluoromethyl)phenyl group and a cyclohexylamine moiety with (1R,2R) stereochemistry. Its molecular formula is C₁₇H₂₁F₆N₃O, with a molecular weight of 397.35 g/mol and CAS number 820242-14-6 . The compound is widely used in asymmetric catalysis and pharmaceutical research due to its ability to engage in hydrogen bonding and stabilize transition states via non-covalent interactions .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F6N3O/c1-26(2)14-6-4-3-5-13(14)25-15(27)24-12-8-10(16(18,19)20)7-11(9-12)17(21,22)23/h7-9,13-14H,3-6H2,1-2H3,(H2,24,25,27)/t13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXESJOMKFDHHCM-ZIAGYGMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Urea vs. Thiourea Derivatives
Replacing the urea group (–NH–CO–NH–) with a thiourea (–NH–CS–NH–) significantly alters electronic and steric properties. For example:
- N-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (9a): Synthesized via Grignard addition to an aldehyde precursor, yielding a bulkier bis(trifluoromethyl)phenyl substituent . The thiourea group enhances Lewis acidity, improving catalytic activity in asymmetric reductions .
- N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (49): Synthesized in 82% yield by reacting (1R,2R)-diamine with 3,5-bis(trifluoromethyl)phenylisothiocyanate . Exhibits stronger hydrogen-bond-donating capacity compared to urea analogs, critical for enantioselective catalysis .
Table 1: Urea vs. Thiourea Properties
Stereochemical Variants
The (1R,2R) configuration of the cyclohexylamine moiety is critical for activity. Stereoisomers like the (1S,2S) variant exhibit distinct properties:
- N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea: Shares the same molecular formula (C₁₇H₂₁F₆N₃O) but has CAS number 1221442-12-1 . Likely shows divergent enantioselectivity in catalytic applications due to mirror-image stereochemistry .
Table 2: Stereoisomer Comparison
| Parameter | (1R,2R) Isomer | (1S,2S) Isomer |
|---|---|---|
| CAS Number | 820242-14-6 | 1221442-12-1 |
| Price (100 mg) | ¥28,000 | ¥28,000 |
| Applications | Asymmetric catalysis | Likely similar |
Substituent Modifications
Variations in the cyclohexylamine or aryl groups impact solubility and reactivity:
- N-[(1R,2R)-2-({[3,5-Bis(trifluoromethyl)phenyl]carbamoyl}amino)cyclohexyl]-2-methyl-2-propanesulfinamide: Incorporates a sulfinamide group (–SO–NH–), enhancing chiral induction in catalysis . CAS: 934762-68-2; purity >97% .
- Purity: 98%; priced at $202/100 mg .
Table 3: Substituent Effects
Q & A
Q. What are the established synthetic routes for N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea, and how do reaction conditions influence yield?
The compound is synthesized via urea/thiourea formation between isocyanates and amines. For example, thiourea analogs (e.g., R,R-TUC and S,S-TUC enantiomers) are prepared by reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with chiral cyclohexylamine derivatives under inert solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization involves reflux conditions, solvent polarity, and stoichiometric ratios to achieve yields >90% .
Q. How is the stereochemical configuration of the cyclohexylamine moiety confirmed in this compound?
Chiral resolution and characterization rely on techniques such as:
- X-ray crystallography to confirm absolute configuration (e.g., (1R,2R)-cyclohexylamine derivatives) .
- Chiral HPLC with polarimetric detection to distinguish enantiomers (e.g., R,R-TUC vs. S,S-TUC with opposite optical rotations) .
- 2D-NMR (e.g., NOESY) to analyze spatial proximity of substituents .
Q. What spectroscopic methods are used to validate the structure of this compound?
Key methods include:
- 1H/13C-NMR to confirm urea NH protons (~8–10 ppm) and trifluoromethyl groups (distinct 19F couplings) .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., m/z 413.42 for thiourea analogs) .
- Infrared spectroscopy to identify urea C=O stretches (~1640–1680 cm⁻¹) .
Advanced Research Questions
Q. How does the stereochemistry of the dimethylamino-cyclohexyl group influence biological or catalytic activity?
Enantiomers like R,R-TUC and S,S-TUC exhibit divergent activities due to steric and electronic effects. For example:
- Catalytic applications : R,R-TUC may favor asymmetric induction in organocatalysis due to spatial alignment of the dimethylamino group with substrates .
- Receptor binding : Molecular docking studies suggest enantioselectivity in kinase inhibition, where (1R,2R)-configured derivatives show higher affinity for ATP-binding pockets .
Q. What strategies resolve contradictions in solubility data for this compound across studies?
Discrepancies arise from solvent polarity and pH effects:
- Predicted solubility : Computational models (e.g., LogP ~3.5) suggest moderate solubility in DMSO or dichloromethane but poor aqueous solubility .
- Experimental validation : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Co-solvents (e.g., cyclodextrins) or salt forms (e.g., HCl salts of amine derivatives) improve bioavailability .
Q. How can researchers mitigate byproduct formation during large-scale synthesis?
Common byproducts include thiourea analogs or racemized isomers. Mitigation strategies:
- Temperature control : Avoid exceeding 80°C to prevent racemization of the cyclohexylamine moiety .
- Purification : Use flash chromatography (silica gel, EtOAC/petroleum ether) or recrystallization from ethanol/water mixtures .
Q. What are the stability profiles of this compound under varying storage conditions?
Stability studies recommend:
Q. How does the trifluoromethyl group impact electronic properties and reactivity?
The electron-withdrawing CF₃ groups:
- Enhance urea acidity : pKa ~13.5 (predicted) increases hydrogen-bonding capacity for substrate recognition .
- Modulate lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, influencing membrane permeability .
Methodological Notes
- Stereoselective synthesis : Prioritize chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantiopure cyclohexylamine precursors .
- Data interpretation : Cross-validate NMR and X-ray data to resolve structural ambiguities (e.g., axial vs. equatorial substituents) .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
